molecular formula C16H16F3N5O2 B12227613 6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile

6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12227613
M. Wt: 367.33 g/mol
InChI Key: FLQQIMSTRVPVBU-UHFFFAOYSA-N
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Description

6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoroethyl group, an imidazolidinone ring, a piperidine ring, and a pyridine ring with a carbonitrile group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a trifluoroethyl ketone under acidic conditions.

    Piperidine ring formation: The imidazolidinone intermediate is then reacted with a piperidine derivative, often under basic conditions, to form the piperidine ring.

    Pyridine ring attachment:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares structural similarities with the imidazolidinone and piperidine rings.

    4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another structurally related compound with potential biological activities.

Uniqueness

6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile stands out due to the presence of the trifluoroethyl group and the pyridine ring with a carbonitrile group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16F3N5O2

Molecular Weight

367.33 g/mol

IUPAC Name

6-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H16F3N5O2/c17-16(18,19)10-24-14(25)9-23(15(24)26)12-3-5-22(6-4-12)13-2-1-11(7-20)8-21-13/h1-2,8,12H,3-6,9-10H2

InChI Key

FLQQIMSTRVPVBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NC=C(C=C3)C#N

Origin of Product

United States

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